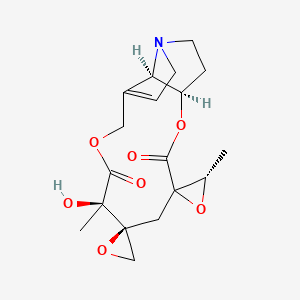

Senecicannabine

Description

Overview of Pyrrolizidine (B1209537) Alkaloids as Natural Products

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring compounds synthesized by numerous plant species as a defense mechanism against herbivores. nih.govmdpi.com It is estimated that about 3% of the world's flowering plants contain these alkaloids. wikipedia.org To date, over 660 different PAs have been identified in more than 6,000 plant species. researchgate.netmdpi.com These compounds are predominantly found in the families Asteraceae (in the tribes Senecioneae and Eupatorieae), Boraginaceae (all genera), and Fabaceae (genus Crotalaria). nih.govnih.gov

Chemically, PAs are esters composed of a necine base, which has a pyrrolizidine ring structure, and one or more necic acids. mdpi.comwikipedia.org The necine base is a bicyclic structure with two fused five-membered rings sharing a nitrogen atom. mdpi.com The toxicity of many PAs is a significant area of study, as they can be hepatotoxic, meaning they can cause liver damage. wikipedia.orgnih.gov PAs can enter the human food chain through the contamination of grains, honey, milk, and herbal products. wikipedia.org

The biosynthesis of these alkaloids in plants is a complex process. It begins with the enzyme homospermidine synthase, which catalyzes the first specific step in their formation. mdpi.comwikipedia.org The diversity in their chemical structures arises from variations in the necine base and the necic acids, leading to a wide array of different PA compounds. mdpi.com

Historical Context of Senecicannabine Discovery and Classification

Senecicannabine was first isolated and identified as a new pyrrolizidine alkaloid in 1982 from the plant Senecio cannabifolius. mdpi.cominchem.orgdntb.gov.ua This discovery was part of the ongoing research into the chemical constituents of the Senecio genus, which is known for producing a wide variety of PAs. mdpi.comresearchgate.net The identification of senecicannabine added to the growing list of known PAs and provided another example of the structural diversity within this class of compounds. researchgate.net

The classification of senecicannabine places it within the macrocyclic diester group of pyrrolizidine alkaloids. This classification is based on its chemical structure, which features a large ring formed by the esterification of the necine base with a dicarboxylic necic acid.

Significance of Senecicannabine within Pyrrolizidine Alkaloid Research

The discovery of senecicannabine has been significant for several reasons. It has contributed to a better understanding of the chemical diversity and evolution of pyrrolizidine alkaloids within the Senecio genus and the broader plant kingdom. researchgate.netresearchgate.net The unique structure of senecicannabine has also made it a subject of interest for chemical synthesis and structural analysis studies. researchgate.net

Furthermore, the presence of senecicannabine and its N-oxide has been reported in other plant species, such as Gynura bicolor, expanding the known distribution of this particular alkaloid. researchgate.netmdpi-res.comnih.gov Research on senecicannabine is also relevant to food safety, as the contamination of food and herbal medicines with PA-producing plants is a public health concern. nih.govwho.int The development of analytical methods to detect and quantify PAs, including senecicannabine, in various products is an active area of research. nih.govd-nb.inforesearchgate.net

Structure

3D Structure

Properties

InChI |

InChI=1S/C18H23NO7/c1-10-18(26-10)8-17(9-24-17)16(2,22)14(20)23-7-11-3-5-19-6-4-12(13(11)19)25-15(18)21/h3,10,12-13,22H,4-9H2,1-2H3/t10-,12+,13+,16-,17-,18?/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFQUYMOUGXPEW-SAUXSIBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2(O1)CC3(CO3)C(C(=O)OCC4=CCN5C4C(CC5)OC2=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2(O1)C[C@]3(CO3)[C@@](C(=O)OCC4=CCN5[C@H]4[C@@H](CC5)OC2=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801002271 | |

| Record name | 12-Hydroxy-15,20-dihydro-13,19:15,20-diepoxysenecionan-11,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81855-31-4 | |

| Record name | Senecicannabine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081855314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Hydroxy-15,20-dihydro-13,19:15,20-diepoxysenecionan-11,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Senecicannabine

Identification of Plant Sources

Senecicannabine has been primarily identified and isolated from plants belonging to the genus Senecio, a member of the Asteraceae family. column-chromatography.commdpi.com These plants are known producers of a wide array of pyrrolizidine (B1209537) alkaloids, often referred to as "Senecio alkaloids". jcsp.org.pk

The eponymous source of the compound is Senecio cannabifolius, also known as hemp-leaved ragwort. wiktionary.orgontosight.ai Research has confirmed its presence in this species. wiktionary.orgwho.int Further phytochemical studies have led to the isolation of Senecicannabine from varieties of this plant as well. Notably, a study on Senecio cannabifolius var. integrilifolius identified Senecicannabine along with three other pyrrolizidine alkaloids: jacobine (B1672728), jacoline, and jaconine. nih.gov This was the first time these four compounds were reported to be isolated from this particular plant variety. nih.gov The compound has also been noted in studies of other Senecio plants and has been tentatively assigned in analyses of the genus Gynura. mdpi.comresearchgate.net

Table 2: Identified Plant Sources of Senecicannabine

| Plant Species | Family | Reference |

|---|---|---|

| Senecio cannabifolius | Asteraceae | wiktionary.orgwho.int |

| Senecio cannabifolius var. integrilifolius | Asteraceae | nih.gov |

Advanced Extraction and Purification Techniques for Pyrrolizidine Alkaloids

The isolation of Senecicannabine from plant material involves multi-step processes common to the extraction of pyrrolizidine alkaloids. These processes begin with sample preparation, such as pulverizing dried plant matter to increase the surface area for extraction. mdpi.com PAs are typically more soluble in polar solvents, so extraction is often carried out using methanol (B129727) or dilute aqueous acids. mdpi.com Various techniques, including maceration (soaking), percolation, sonication (using an ultrasonic bath), and pressurized liquid extraction, are employed to efficiently draw the alkaloids from the plant matrix. mdpi.comnih.govbund.de For instance, a common procedure involves a twofold extraction of the plant material with an aqueous sulphuric acid solution aided by sonication. bund.de

Following initial extraction, crude extracts contain a complex mixture of compounds that require sophisticated separation techniques. Chromatography is the cornerstone of this purification stage. nih.gov

Silica (B1680970) Gel Column Chromatography : This is a widely used technique for the initial separation of PAs. column-chromatography.com The extract is passed through a column packed with silica gel (the stationary phase). A solvent or a mixture of solvents (the mobile phase) is then run through the column. Compounds separate based on their polarity; more polar compounds like PAs are retained longer on the polar silica gel, allowing for their separation from less polar impurities. column-chromatography.com

High-Speed Counter-Current Chromatography (CCC) : CCC is a liquid-liquid partition chromatography technique that has been successfully applied to the separation of PAs from Senecio species. nih.gov It avoids the use of solid adsorbents, which can sometimes cause irreversible adsorption of the target compounds. CCC has demonstrated sufficient resolving power to separate closely related alkaloids, such as senecionine (B1681732) and seneciphylline. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) : These methods offer high resolution and are frequently coupled with mass spectrometry for analysis. bund.demdpi.com For PA separation, a reversed-phase C18 or HSS T3 column is often used with a gradient mobile phase, typically consisting of water and methanol containing a small percentage of formic acid. bund.demdpi.com This setup allows for the effective separation of numerous PAs, including isomers, within a single analytical run. mdpi.com

The successful isolation of a specific PA like Senecicannabine hinges on the specificity of the chosen methods. The chemical properties of PAs, including their N-oxide forms, guide the optimization of extraction and purification protocols. mdpi.com

The extraction process is often enhanced by using acidified solvents, such as methanol with tartaric acid or dilute hydrochloric acid, which convert the alkaloids into their salt forms, improving their solubility in the aqueous or alcoholic medium. mdpi.comresearchgate.net After extraction, a purification step using solid-phase extraction (SPE) is common. bund.de For PAs, a C18 reversed-phase SPE cartridge can be used. The crude extract is loaded onto the cartridge, which is then washed to remove impurities. The retained PAs are subsequently eluted with a solvent like methanol. bund.de

The choice of chromatographic conditions is critical for resolving individual alkaloids from a complex mixture. The selection of the column (e.g., C18) and the precise gradient of the mobile phase in HPLC are tailored to exploit the subtle differences in the polarity and structure of the target alkaloids. mdpi.com Detection is often achieved using tandem mass spectrometry (MS/MS), which provides not only quantification but also structural information, confirming the identity of the isolated compounds. bund.denih.gov

Biosynthetic Pathways and Precursors of Senecicannabine

General Principles of Pyrrolizidine (B1209537) Alkaloid Biosynthesis

The biosynthesis of pyrrolizidine alkaloids, including Senecicannabine, follows a conserved core pathway that culminates in the formation of a characteristic bicyclic necine base. oup.com This pathway begins with the formation of homospermidine, which is the first committed precursor for the necine base moiety. oup.comnih.gov Homospermidine is then oxidized, leading to a cyclization reaction that forms the fundamental pyrrolizidine ring system. mdpi.comwikipedia.org Subsequent modifications, such as hydroxylation and desaturation, produce various necine bases. mdpi.com These bases are then esterified with one or more necic acids to create the final, structurally diverse PAs. mdpi.comwikipedia.org The entire process is a testament to the metabolic ingenuity of plants, transforming simple building blocks into potent chemical defenses. nih.gov

Identification of Necine Base and Necic Acid Precursors

The construction of Senecicannabine, like all PAs, relies on the assembly of two key components: a necine base and a necic acid. The necine base of PAs is derived from the amino acid L-arginine, which is first converted to putrescine. mdpi.comencyclopedia.pub Putrescine then combines with spermidine, also derived from L-arginine, to form homospermidine, the direct precursor to the necine base. mdpi.comwikipedia.org

The necic acid portion of Senecicannabine, which in this case is senecic acid, is primarily derived from the amino acid L-isoleucine. encyclopedia.pub L-isoleucine, along with other aliphatic amino acids like L-valine and L-threonine, serves as a crucial building block for the diverse array of necic acids found in PAs. encyclopedia.pub

Table 1: Precursors for Senecicannabine Biosynthesis

| Component | Precursor Amino Acid |

|---|---|

| Necine Base | L-arginine |

Enzymatic Regulation and Genetic Aspects of Biosynthesis

The biosynthesis of pyrrolizidine alkaloids is a tightly regulated process involving several key enzymes. The first committed step in this pathway is catalyzed by homospermidine synthase (HSS) . nih.govresearchgate.net This enzyme facilitates the formation of homospermidine from putrescine and spermidine. researchgate.net Interestingly, HSS is believed to have evolved through the duplication of the gene encoding deoxyhypusine synthase (DHS) , an enzyme involved in primary metabolism. nih.govuni-kiel.denih.gov This gene duplication event occurred independently in several different plant lineages, highlighting a remarkable case of convergent evolution. researchgate.netnih.gov

While HSS initiates the pathway, the subsequent steps are catalyzed by other enzymes. The oxidation of homospermidine, which is crucial for the formation of the pyrrolizidine ring, is thought to be carried out by copper-dependent diamine oxidases. mdpi.comwikipedia.org The final esterification of the necine base with the necic acid is likely catalyzed by an acyltransferase, possibly from the BAHD family of acyltransferases. mdpi.com

Table 2: Key Enzymes in Pyrrolizidine Alkaloid Biosynthesis

| Enzyme | Function | Genetic Origin |

|---|---|---|

| Homospermidine Synthase (HSS) | Catalyzes the formation of homospermidine, the first committed step. nih.govresearchgate.net | Evolved from Deoxyhypusine Synthase (DHS) via gene duplication. nih.govuni-kiel.denih.gov |

| Deoxyhypusine Synthase (DHS) | Involved in primary metabolism, specifically the post-translational modification of eukaryotic initiation factor 5A. nih.govuni-kiel.de | Ancestral gene to HSS. nih.govuni-kiel.de |

| Copper-dependent Diamine Oxidases | Postulated to catalyze the oxidation of homospermidine. mdpi.comwikipedia.org | - |

Pathway Diversification Leading to Senecicannabine

While the core biosynthetic pathway provides the fundamental pyrrolizidine structure, the immense diversity of PAs arises from the subsequent diversification of this core structure. researchgate.netnih.gov In the case of Senecicannabine, the primary product of the core pathway, senecionine (B1681732) N-oxide, undergoes further structural modifications. universiteitleiden.nl These modifications can include hydroxylations, acetylations, and other enzymatic transformations that lead to the formation of a wide array of different PAs. nih.gov

The diversification of PAs is often species-specific, resulting in unique alkaloid profiles for different plants. universiteitleiden.nl This suggests that the enzymes responsible for these later-stage modifications have evolved to produce specific PAs that are best suited for the plant's defense against its particular herbivores. The plasticity in the diversification of PAs highlights the evolutionary arms race between plants and the organisms that feed on them. researchgate.net

Structural Features and Molecular Characterization of Senecicannabine

Methodologies for Structural Elucidation

The precise molecular structure of Senecicannabine has been established through the synergistic application of spectroscopic analysis and definitive crystallographic studies. While numerous analytical techniques are employed in the study of pyrrolizidine (B1209537) alkaloids (PAs), including high-performance liquid chromatography (HPLC) and gas chromatography (GC), the foundational work of structural determination rests on spectroscopy and crystallography. who.int

Spectroscopic methods are essential for the initial identification and detailed structural mapping of complex natural products like Senecicannabine. mdpi-res.com Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide complementary information that, when combined, allows for a comprehensive characterization of the molecular framework. nih.govd-nb.infomdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are critical tools for mapping the carbon-hydrogen framework of the molecule. mdpi.com Advanced 2D-NMR techniques further help in assigning specific resonances and confirming the connectivity between different parts of the structure. mdpi-res.com For Senecicannabine and related macrocyclic PAs that feature a cis-substituted epoxide, specific proton NMR signals have been identified. The methine proton of the epoxide typically resonates in the range of δ 2.91-2.96, while the associated methyl group appears at δ 1.17-1.23. sdsu.edu

Mass Spectrometry (MS): This technique is fundamental for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for deducing the molecular formula. mdpi-res.com Tandem mass spectrometry (MS/MS) is also employed to analyze the fragmentation patterns of the molecule, offering clues about its constituent parts, such as the necine base and necic acid moieties. researchgate.net

Table 1: Key Spectroscopic Data for Senecicannabine and Related PAs

| Technique | Observation | Significance | Reference(s) |

|---|---|---|---|

| ¹H-NMR | Methine proton signal at δ 2.91-2.96 | Characteristic of the cis-substituted epoxide group in the necic acid portion. | sdsu.edu |

| ¹H-NMR | Methyl proton signal at δ 1.17-1.23 | Corresponds to the methyl on the cis-substituted epoxide. | sdsu.edu |

| MS/MS | Characteristic fragmentation patterns | Helps identify the necine base and necic acid components. | researchgate.net |

While spectroscopic methods provide invaluable data on molecular connectivity, X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional arrangement of atoms in a crystalline solid. uni-bonn.de This technique is unparalleled in its ability to establish the absolute stereochemistry of chiral molecules. uni-bonn.de

For Senecicannabine, X-ray diffraction analysis has been instrumental in confirming its precise structure and absolute configuration. uni-bonn.de The analysis provides detailed information on bond lengths, angles, and the spatial orientation of all atoms, solidifying the structural data obtained from spectroscopy. The crystallographic data confirms the molecular formula as C₁₈H₂₃NO₇ and provides the systematic IUPAC name that describes its exact stereochemical nature. uni-bonn.de

Table 2: Crystallographic Data for Senecicannabine

| Parameter | Value | Significance | Reference(s) |

|---|---|---|---|

| Molecular Formula | C₁₈H₂₃NO₇ | Defines the elemental composition of the molecule. | uni-bonn.dejcsp.org.pk |

| Molecular Weight | 365.378 g/mol | Confirms the mass based on the elemental composition. | uni-bonn.de |

| Systematic Name | (2S,3S,5''S,6'R,14a'R,14b'R)-6'-hydroxy-3,6'-dimethyl-9',11',13',14',14a',14b'-hexahydrodispiro[oxirane-2,3'- nih.govencyclopedia.pubebi.ac.uktrioxacyclotetradecino[12,11-b]pyrrolizin]-4'-one | Provides the unequivocal absolute stereochemistry at all chiral centers. | uni-bonn.de |

Application of Spectroscopic Techniques

Relationship of Structural Motifs to Pyrrolizidine Alkaloid Subclasses (e.g., Senecionine-type)

Pyrrolizidine alkaloids are classified into various subclasses based on the structure of their necine base and the nature of the necic acid(s) esterified to it. encyclopedia.pubnih.gov Senecicannabine is a member of the Senecionine-type subclass, which is the largest and most common group of PAs. encyclopedia.pubnih.gov

The defining characteristic of the Senecionine-type PAs is their structure as macrocyclic diesters. researchgate.net This structure arises from the esterification of two hydroxyl groups on a necine base with a single dicarboxylic necic acid, forming a large ring. nih.gov In the case of Senecicannabine and other members of its subclass:

The Necine Base: The core is a retronecine-type base, which is a bicyclic amino alcohol (pyrrolizidine) structure containing hydroxyl groups available for esterification. nih.gov

The Necic Acid: The macrocycle is formed by a dicarboxylic acid derived from a senecic acid core. nih.gov These acids typically result in the formation of a 12-membered macrocyclic ring. nih.gov

The Macrocyclic Diester Linkage: The dicarboxylic acid forms two ester bonds with the necine base, creating the characteristic large ring structure. researchgate.net

Senecicannabine's structure, featuring a retronecine-type base esterified with a modified dicarboxylic senecic acid to form a 12-membered macrocycle, firmly places it within the Senecionine-type subclass. sdsu.edunih.govresearchgate.net Its structure is closely related to other PAs found in Senecio species, such as senecionine (B1681732), jacobine (B1672728), jacoline, and jaconine. ebi.ac.ukresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Senecicannabine |

| Senecionine |

| Jacobine |

| Jacoline |

| Jaconine |

| Retronecine |

Molecular Mechanisms of Action and in Vitro Biological Investigations of Senecicannabine

Cellular and Subcellular Interactions

Senecicannabine, a pyrrolizidine (B1209537) alkaloid (PA), exerts its biological effects through complex interactions at the cellular and subcellular levels. The toxicity of many pyrrolizidine alkaloids is attributed to their metabolic activation in the liver. inchem.org This process, carried out by mixed-function oxidases, converts the alkaloids into highly reactive pyrrolic dehydro-alkaloids. inchem.org These metabolites are potent alkylating agents that can react with cellular components, leading to toxicity. inchem.org

The primary mechanism of action for many PAs involves the formation of DHP-derived DNA adducts, which is believed to be a common pathway for most carcinogenic pyrrolizidine alkaloids. researchgate.net While specific studies detailing the cellular and subcellular interactions of Senecicannabine are limited, the general understanding of PA toxicity suggests that its metabolites likely interact with crucial macromolecules within the cell, such as DNA and proteins. These interactions can disrupt normal cellular processes, including cell cycle regulation and DNA repair, potentially leading to cytotoxicity and genotoxicity. nih.gov

Assessment of In Vitro Genotoxicity through DNA Repair Assays

In vitro genotoxicity assays are crucial for identifying substances that can cause genetic damage. fao.org These tests can predict the genotoxic potential of chemicals and help elucidate their mechanisms of action. fao.org For pyrrolizidine alkaloids like Senecicannabine, understanding their genotoxic effects is paramount due to their potential carcinogenicity.

Hepatocyte Primary Culture-DNA Repair Test Methodology

The Hepatocyte Primary Culture-DNA Repair Test is a key assay used to assess the genotoxic potential of chemicals that require metabolic activation, such as pyrrolizidine alkaloids. nih.govnih.gov This test measures unscheduled DNA synthesis (UDS), which is the DNA repair that occurs after a chemical damages the DNA of non-replicating cells. cir-safety.org

The methodology involves isolating primary hepatocytes from the liver of various species, including rats, mice, and hamsters. nih.govnih.gov These cells are then cultured and exposed to the test chemical. cir-safety.org Following exposure, a radiolabeled DNA precursor, typically tritiated thymidine (B127349) (³HTdR), is added to the culture medium. cir-safety.org If the test chemical has induced DNA damage, the cell's repair machinery will incorporate the ³HTdR into the DNA as it mends the damage. cir-safety.org The amount of incorporated radioactivity is then measured, usually by autoradiography and grain counting, providing a quantitative measure of DNA repair. cir-safety.org An increase in UDS in treated cells compared to control cells indicates that the chemical is genotoxic. nih.gov

Comparative Analysis of DNA Repair Elicitation Among Pyrrolizidine Alkaloids

Studies utilizing the Hepatocyte Primary Culture-DNA Repair Test have provided valuable comparative data on the genotoxicity of various pyrrolizidine alkaloids. In one significant study, seventeen different PAs were tested using rat hepatocytes. nih.gov

The results demonstrated that fifteen of these alkaloids, including Senecicannabine, elicited a positive DNA repair response. nih.gov This finding suggests that Senecicannabine is a genotoxic agent. nih.gov The study also highlighted the structural features necessary for genotoxicity; two PAs that did not induce DNA repair lacked either a necic acid component or the unsaturated double bond in the pyrrolizidine ring, features that are present in Senecicannabine. nih.gov

Further comparative studies using hepatocytes from different species (rat, mouse, and hamster) have revealed species-specific differences in the bioactivation of pyrrolizidine alkaloids. nih.gov For instance, some PAs that were positive in the rat hepatocyte assay showed different response levels or were negative in mouse or hamster hepatocytes. nih.gov This indicates that the metabolic pathways responsible for activating these alkaloids can vary between species, which may have implications for their carcinogenic potential in different organisms. nih.gov

Table 1: DNA Repair Elicitation by Various Pyrrolizidine Alkaloids in Rat Hepatocytes (This table is interactive and can be sorted by clicking on the headers)

| Pyrrolizidine Alkaloid | DNA Repair Response |

| Senecicannabine | Positive nih.gov |

| Senecionine (B1681732) | Positive nih.gov |

| Seneciphylline | Positive nih.gov |

| Jacobine (B1672728) | Positive nih.gov |

| Epoxyseneciphylline | Positive nih.gov |

| Acetylfukinotoxin | Positive nih.gov |

| Syneilesine | Positive nih.gov |

| Dihydroclivorine | Positive nih.gov |

| Ligularidine | Positive nih.gov |

| Neoligularidine | Positive nih.gov |

| Ligularizine | Positive nih.gov |

| Monocrotaline | Positive nih.gov |

| Senkirkine | Positive nih.gov |

| Clivorine | Positive nih.gov |

| Retronecine | Negative nih.gov |

| Ligularinine | Negative nih.gov |

Investigation of Other Mechanistic Biological Activities at the Molecular Level

Beyond direct DNA damage, the molecular mechanisms of pyrrolizidine alkaloids are being explored through advanced techniques like transcriptomics and proteomics. nih.govmdpi.com These approaches allow for a broader understanding of the cellular pathways affected by PA exposure.

Transcriptomic profiling of human liver cells (HepG2) overexpressing cytochrome P450 3A4, an enzyme involved in PA metabolism, revealed that exposure to certain PAs disrupts critical signaling pathways. nih.gov Specifically, genes related to cell cycle regulation and DNA damage repair were significantly deregulated. nih.gov This disruption can lead to mitotic failure, a state where cells fail to properly complete cell division, which is a potential contributor to carcinogenesis. nih.gov

Studies on retrorsine, another pyrrolizidine alkaloid, have shown that exposure leads to the upregulation of genes involved in multiple DNA repair pathways, including homologous recombination (HR), non-homologous end joining (NHEJ), nucleotide excision repair (NER), and base excision repair (BER). mdpi.com This indicates a complex cellular response to the DNA damage induced by the alkaloid. mdpi.com While these specific investigations did not include Senecicannabine, they provide a framework for understanding the potential molecular perturbations that Senecicannabine could induce, given its structural similarity and demonstrated genotoxicity. The persistent DNA damage and potential for mutagenic repair errors observed in these studies highlight the long-term risks associated with exposure to this class of compounds. mdpi.com

Analytical Strategies for Detection and Quantification of Senecicannabine in Research Matrices

High-Performance Liquid Chromatography Coupled with Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone technique for the analysis of pyrrolizidine (B1209537) alkaloids (PAs) like senecicannabine. chemyx.commeasurlabs.comwikipedia.org This method combines the powerful separation capabilities of HPLC with the sensitive and selective detection provided by MS. chemyx.comwikipedia.org HPLC separates components of a mixture based on their interactions with a stationary and mobile phase, which is particularly advantageous for non-volatile and thermally labile compounds. chemyx.comazolifesciences.com

The LC-MS system works by first separating the analytes in the liquid chromatograph before they are transferred to the mass spectrometer's ion source through an interface. wikipedia.org This interface is crucial as it bridges the high-pressure environment of the HPLC with the high vacuum of the MS. wikipedia.org Once ionized, the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), allowing for precise identification and quantification. mpi-bremen.de

Ultra-High-Performance Liquid Chromatography (UHPLC), a variation of HPLC that uses smaller particle sizes in the column, offers even greater resolution and speed. When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS provides enhanced selectivity and sensitivity, which is critical for detecting trace levels of PAs in complex samples. mdpi.commdpi.com This is particularly important for regulatory compliance and risk assessment in food and herbal products. mdpi.com

A typical LC-MS method for PA analysis involves:

Sample Preparation: Extraction of senecicannabine from the matrix using a suitable solvent, followed by a clean-up step, often using solid-phase extraction (SPE), to remove interfering substances. lcms.cz

Chromatographic Separation: Utilizing a C8 or C18 reversed-phase column with a gradient elution of a mobile phase, commonly a mixture of water, acetonitrile, and/or methanol (B129727) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. mpi-bremen.delcms.cz

Mass Spectrometric Detection: Employing an electrospray ionization (ESI) source in positive ion mode to generate protonated molecules of the analytes. lcms.cz Detection is then performed using a mass analyzer, such as a quadrupole or Orbitrap, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification. lcms.czthermofisher.com

| Parameter | Typical Condition |

| Chromatography | UHPLC/HPLC |

| Column | Reversed-phase (e.g., C8, C18) |

| Mobile Phase | Water/Acetonitrile or Methanol with Formic Acid/Ammonium Acetate |

| Ionization | Electrospray Ionization (ESI), positive mode |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique for identifying and quantifying volatile and semi-volatile organic compounds. thermofisher.comwikipedia.org While less common for the direct analysis of non-volatile PAs like senecicannabine, GC-MS can be employed, often requiring a chemical derivatization step to increase the volatility of the analyte. researchgate.netcdc.gov

In GC-MS, the sample is first vaporized and separated in a gaseous mobile phase within a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), fragmented, and detected based on their mass-to-charge ratio. thermofisher.com The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, aiding in its identification. nist.gov

The primary steps in a GC-MS analysis include:

Sample Introduction: The sample is injected into a heated port to ensure vaporization. wikipedia.org

Separation: The vaporized sample is carried by an inert gas (e.g., helium, nitrogen) through a long, thin capillary column. thermofisher.com Separation occurs based on the compound's boiling point and polarity. thermofisher.com

Ionization and Detection: As components elute from the column, they are ionized and fragmented by the mass spectrometer. thermofisher.com A detector then records the abundance of these ions at different m/z values. labtron.com

GC-MS is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org However, the high temperatures used in the injection port can sometimes cause thermal degradation of the molecules being analyzed. wikipedia.org For certain PAs, this might lead to the detection of degradation products rather than the parent compound. wikipedia.org

| Feature | Description |

| Principle | Separation of volatile compounds in a gas phase followed by mass-based detection. thermofisher.comwikipedia.org |

| Sample Volatility | Requires analytes to be volatile or rendered volatile through derivatization. thermofisher.comresearchgate.net |

| Ionization | Commonly uses Electron Ionization (EI), which produces characteristic fragmentation patterns. thermofisher.com |

| Applications | Widely used in environmental analysis, forensics, and food and flavor analysis. thermofisher.comwikipedia.org |

Advanced Metabolomics for Pyrrolizidine Alkaloid Profiling (e.g., MS/MS Untargeted Metabolomics)

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. ifremer.fr Untargeted metabolomics, particularly when coupled with high-resolution mass spectrometry (HRMS) like UHPLC-QTOF (Quadrupole Time-of-Flight), is a powerful approach for profiling PAs, including the discovery of novel or unexpected alkaloids. nih.govnih.gov

This approach does not focus on a predefined list of analytes but instead captures a broad snapshot of the metabolome. ifremer.fr For PA profiling, this can reveal the complete alkaloid composition of a plant extract or biological sample. nih.govresearchgate.net Studies have shown that untargeted metabolomics can identify a wide range of PAs and their N-oxides. nih.gov

A key advantage of this strategy is its ability to shed light on the variability of PA profiles in different samples. nih.gov Recent research has focused on developing quantification methodologies based on UHPLC-HRMS to estimate the total PA content by using a common core structure, such as retronecine, as an equivalent standard. nih.gov This can help overcome the challenge of limited availability of certified reference standards for every individual PA. nih.gov

Concentration-response modeling combined with untargeted metabolomics is an innovative application that can provide insights into the mechanisms of action of PAs by identifying metabolic pathways affected at different exposure levels. ifremer.fr This advanced approach is becoming a promising tool for next-generation risk assessment. ifremer.fr

Method Validation and Reproducibility in Alkaloid Analysis

Method validation is a critical process to ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose. mdpi.comnih.gov For the quantification of senecicannabine and other alkaloids, a validated method guarantees the integrity of the analytical data. The validation process typically assesses several key parameters. mdpi.comnih.gov

Key Validation Parameters:

Linearity: This is assessed by creating calibration curves that plot the instrument's response against known concentrations of the analyte. A good linear relationship, often indicated by a high coefficient of determination (R² > 0.99), is essential for accurate quantification. mdpi.comlcms.cz

Accuracy: Accuracy is determined by performing recovery studies, where a known amount of the analyte is added to a blank matrix and then analyzed. The percentage of the added analyte that is detected (the recovery) should fall within an acceptable range, typically 80-120%. lcms.cznih.gov

Precision: Precision measures the closeness of repeated measurements. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels:

Repeatability (Intra-day precision): The variation in results within the same day. mdpi.com

Reproducibility (Inter-day precision): The variation in results across different days. mdpi.com Generally, RSD values below 15% are considered acceptable. mdpi.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are crucial for trace-level analysis. lcms.cz

A thoroughly validated method for alkaloid analysis provides confidence that the results are accurate and can be reproduced by other laboratories, which is fundamental for research, quality control, and regulatory enforcement. mdpi.comnih.gov

| Validation Parameter | Description | Common Acceptance Criteria |

| Linearity (R²) | Assesses the proportional relationship between concentration and instrument response. | > 0.99 lcms.cz |

| Accuracy (% Recovery) | Measures the closeness of the measured value to the true value. | 80-120% lcms.cz |

| Precision (% RSD) | Evaluates the degree of scatter between a series of measurements. | < 15% mdpi.com |

| LOD/LOQ | Determines the lowest detectable and quantifiable concentrations. | Varies by method and regulatory requirements. lcms.cz |

Chemosystematics and Evolutionary Ecology of Senecicannabine Production

Phylogenetic Distribution and Diversification of Pyrrolizidine (B1209537) Alkaloids in Senecio and related genera

Pyrrolizidine alkaloids (PAs) represent a diverse class of secondary metabolites synthesized by approximately 3% of all flowering plants as a chemical defense, particularly against herbivores. mdpi.comwikipedia.org These compounds are notably characteristic of the genus Senecio (Asteraceae family) and its relatives, which are known to produce a remarkable variety of PAs. nih.govmdpi.com The structural backbone of most PAs found in Senecio is the senecionine (B1681732) type, which are macrocyclic diesters. nih.gov While specific research focusing exclusively on the phylogenetic distribution of senecicannabine is limited, it is classified as a retronecine-type PA, fitting into the broader evolutionary framework of senecionine-derived compounds. researchgate.net

The biosynthesis of PAs in Senecio species is a highly conserved process at its initial stages. It begins in the roots with the synthesis of senecionine N-oxide, which serves as a primary precursor. nih.govxs4all.nluniversiteitleiden.nl This precursor is then transported via the phloem to the aerial parts of the plant, where it undergoes a series of enzymatic modifications. xs4all.nl This diversification process, which includes reactions like epoxidations, hydroxylations, acetylations, and dehydrogenations, leads to the species-specific bouquets of PAs observed in nature. nih.govnih.gov

Evolutionary studies of Senecio section Jacobaea reveal that the distribution of different PAs across the phylogenetic tree is largely incidental and shows significant variation. nih.gov This suggests that the differences in PA profiles among species are not primarily due to the gain or loss of specific genes for PA biosynthesis. Instead, the diversification is likely driven by the turning on and off of the expression of genes that encode the pathway-specific enzymes. nih.govuniversiteitleiden.nl Consequently, nearly all PAs identified in the Jacobaea section are also found in other sections of Senecio, indicating a shared genetic toolkit for PA production that is differentially regulated across the genus. nih.gov

Hybridization is another significant factor contributing to PA diversification. When two different Senecio species, such as S. jacobaea and S. aquaticus, hybridize, their offspring can produce novel PAs not found in either parent species. mdpi.comresearchgate.net This occurs through the combination of different enzymatic capabilities and substrates from the parent lineages. mdpi.com

Table 1: Representative Pyrrolizidine Alkaloids in the Genus Senecio

| Alkaloid Type | Necine Base | Representative Compounds | Found in Species (Examples) |

|---|---|---|---|

| Senecionine-type | Retronecine | Senecionine, Seneciphylline, Integerrimine, Jacobine (B1672728), Erucifoline (B1236471), Retrorsine | S. jacobaea, S. vulgaris, S. aquaticus, S. oxyphyllus xs4all.nlpeerj.comcabidigitallibrary.org |

| Otonecine-type | Otonecine | Otosenine, Florosenine | S. aquaticus, Hybrids of S. jacobaea x S. aquaticus mdpi.com |

| Rosmarinecine-type | Rosmarinecine | Rosmarinine | S. pleistocephalus mdpi.com |

| Platynecine-type | Platynecine | Platyphylline | Caucasalia macrophylla (formerly Senecio platyphyllus) mdpi.com |

Intraspecific and Interspecific Variation in Alkaloid Profiles

The composition and concentration of pyrrolizidine alkaloids exhibit substantial variation, both between different Senecio species (interspecific) and among individuals within a single species (intraspecific). nih.govresearchgate.net This chemical diversity is a key feature of the genus and is influenced by genetic factors, environmental conditions, and their interaction. nih.govuniversiteitleiden.nl

Interspecific Variation: Different species of Senecio produce distinct and characteristic PA profiles. xs4all.nl For instance, a study of various Senecio species showed that total PA concentrations can range from 0.30 mg/g to 2.70 mg/g dry weight. uab.cat A survey in Uruguay identified different dominant alkaloids in various species: S. oxyphyllus primarily contained retrorsine, while S. brasiliensis contained integerrimine, retrorsine, and senecionine. cabidigitallibrary.org This species-specificity is the result of differential enzymatic pathways that modify the common precursor, senecionine N-oxide, after it is transported from the roots. nih.govxs4all.nl

Intraspecific Variation: Within a single species, such as Senecio jacobaea (now Jacobaea vulgaris), there can be considerable variation in PA patterns among different populations and even individuals. xs4all.nlnih.gov This has led to the classification of plants into different "chemotypes." For example, populations of S. jacobaea have been identified as jacobine-dominant, erucifoline-dominant, or senecionine-dominant chemotypes. xs4all.nlresearchgate.net Studies have demonstrated that this variation has a strong genetic basis, with PA profiles being heritable. xs4all.nlresearchgate.net Environmental factors, such as water and nutrient availability, can also influence the concentration and diversity of PAs, demonstrating a degree of phenotypic plasticity. nih.gov

While senecicannabine is known to be a constituent of Senecio, specific studies detailing its intraspecific and interspecific variation are not widely available. However, as a senecionine-type alkaloid, its expression would be expected to follow these established patterns of genetic and environmental modulation.

Table 2: Examples of Intraspecific PA Variation in Senecio jacobaea

| Chemotype | Dominant Alkaloid(s) | Characteristics | Reference |

|---|---|---|---|

| Jacobine | Jacobine | Often associated with higher total PA concentrations. | xs4all.nlresearchgate.net |

| Erucifoline | Erucifoline | Generally has lower total PA concentrations than the jacobine type. | xs4all.nlresearchgate.net |

| Senecionine | Senecionine | Lacks both jacobine and erucifoline as dominant PAs. | researchgate.net |

Ecological Role of Senecicannabine as a Plant Defense Metabolite

Pyrrolizidine alkaloids are a cornerstone of the chemical defense strategy in Senecio plants, protecting them from a wide array of generalist herbivores. nih.govnumberanalytics.comuab.cat The primary ecological function of these compounds, including senecicannabine, is to act as toxins or feeding deterrents. researchgate.netuab.catresearchgate.net

The defensive action of PAs stems from their toxicity, particularly to vertebrates and non-adapted insects. nih.govuab.cat PAs themselves are often stored in the plant as non-toxic N-oxides. mdpi.com However, when ingested by an herbivore, these N-oxides are reduced in the digestive tract to their tertiary amine form, which is then metabolized in the liver to produce highly reactive pyrrolic esters. wikipedia.org These metabolites can damage vital cellular components like DNA and proteins, leading to toxic effects. wikipedia.orgnumberanalytics.com This toxicity serves as a powerful deterrent to generalist herbivores, which learn to avoid consuming PA-containing plants. nih.gov

While the general defensive role of PAs is well-established, some specialist insects have co-evolved with Senecio plants. These specialists, such as the cinnabar moth (Tyria jacobaeae), are not only resistant to the toxic effects of PAs but can also sequester these alkaloids and use them for their own defense against predators. thinkwildlifefoundation.com

Emerging Research Directions and Future Perspectives for Senecicannabine Studies

Elucidation of Uncharacterized Molecular Targets and Pathways

The genotoxicity of many pyrrolizidine (B1209537) alkaloids (PAs), including Senecicannabine, is broadly understood to stem from their metabolic activation in the liver. researchgate.netuni-bonn.de This process, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP3A and CYP2B6, transforms the alkaloid into highly reactive pyrrolic derivatives, often referred to as dehydropyrrolizidine alkaloids (DHP). uni-bonn.denih.gov These electrophilic metabolites can then form covalent bonds, or adducts, with cellular nucleophiles like DNA and proteins, which is a critical step leading to their toxic effects. cdnsciencepub.comresearchgate.netinchem.orgfao.org

Future research must move beyond this general mechanism to identify the specific molecular targets of Senecicannabine's reactive metabolites. A primary direction is the characterization of the precise DNA adducts formed. Studies on other PAs, such as riddelliine, have successfully identified specific DHP-derived adducts on purine (B94841) bases and linked them to distinct mutational signatures, like G·C to T·A transversions. nih.govcdnsciencepub.com Similar targeted analysis is crucial for Senecicannabine to understand its specific mutagenic potential.

Furthermore, the downstream cellular pathways disrupted by Senecicannabine exposure remain largely uncharacterized. Research on the closely related PA, senecionine (B1681732), has provided a template for such investigations. A combined genomics and metabolomics study revealed that senecionine exposure in rats significantly compromises bile acid homeostasis. acs.orgnih.govnih.gov This was evidenced by altered expression of key genes involved in bile acid synthesis and transport, including:

Cholesterol 7-α hydroxylase (a rate-limiting enzyme in bile acid synthesis)

Bile acid CoA-amino acid N-acetyltransferase

Sodium taurocholate cotransporting polypeptide

Organic anion-transporting polypeptides

Multidrug-resistance-associated protein 3 acs.orgnih.govnih.gov

This disruption of bile acid pathways represents a potential mechanism of hepatotoxicity that needs to be specifically investigated for Senecicannabine. acs.orgresearchgate.net Identifying whether Senecicannabine similarly affects these or other metabolic and signaling pathways, such as those involved in oxidative stress, apoptosis, or inflammation, will be a key objective for future studies. nih.gov

Advanced Synthetic Approaches and Analog Development

The chemical synthesis of complex natural products like Senecicannabine presents significant challenges. To date, a total synthesis of Senecicannabine has not been reported in the scientific literature. The difficulty is underscored by the fact that even for analogous macrocyclic PAs like jacoline, total synthesis has not been achieved due to the molecule's stereochemical complexity, which includes multiple chiral centers and a fused bicyclic system.

Future synthetic efforts will likely focus on novel strategies to construct the macrocyclic diester structure. General approaches developed for other PAs could be adapted, such as fragment coupling strategies that might involve synthesizing the necine base (the bicyclic core) and the complex necic acid side chain separately before linking them. core.ac.uk

A more immediate and perhaps more impactful area of research lies in the development of synthetic analogs. The goal of analog development is twofold: to create less toxic versions of the molecule that retain potentially useful biological activities (such as antimicrobial or antitumor properties) and to create tool compounds that can be used to probe the mechanisms of toxicity. drugtargetreview.com Research into PA analogs has explored the synthesis of derivatives based on core structures like Synthanecine A or heliotridine.

An innovative strategy that could be applied to Senecicannabine research involves creating prodrugs. For instance, researchers have explored administering a molecular precursor of a PA that is structurally different and less toxic. drugtargetreview.com This precursor is designed to be converted into the active, toxic form only at a specific target site, such as in the microenvironment of a tumor, thereby minimizing systemic toxicity. drugtargetreview.com Developing such targeted activation strategies for Senecicannabine analogs could unlock new therapeutic possibilities while mitigating the compound's inherent risks.

Computational Modeling and In Silico Predictions of Molecular Interactions

While specific in silico studies on Senecicannabine are currently lacking, computational chemistry offers powerful tools to guide future research. Density Functional Theory (DFT) calculations have been effectively used to study other PAs and could be readily applied to Senecicannabine. researchgate.netcdnsciencepub.comnih.gov These methods, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), can be used to:

Determine the most stable three-dimensional structures of Senecicannabine and its metabolites. cdnsciencepub.com

Investigate the electronic properties and reactivity of its toxic pyrrolic intermediates.

Model the structure of Senecicannabine-DNA adducts and predict their effects on DNA conformation and base-pairing properties, offering insights into mutagenicity. cdnsciencepub.com

Rationalize fragmentation patterns observed in mass spectrometry, aiding in the identification of the compound and its metabolites in complex biological samples. researchgate.netnih.gov

Beyond structural studies, predictive modeling can be used to forecast biological interactions. Machine learning algorithms, such as support vector machines (SVM), can be trained on existing data for protein-chemical interactions to predict novel targets for Senecicannabine or its metabolites. plos.org Similarly, in silico models designed to predict drug-drug interactions, particularly those mediated by CYP enzymes, could be used to anticipate how Senecicannabine might affect the metabolism of other drugs, or vice-versa. nih.gov These computational predictions, while needing experimental validation, can significantly accelerate research by prioritizing hypotheses and focusing laboratory work on the most promising targets and pathways. plos.orgprofacgen.com

Integration of Omics Data for Comprehensive Understanding

A comprehensive understanding of the biological impact of Senecicannabine requires a systems-level approach. The integration of various "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—is a powerful strategy to build a holistic picture of the cellular response to the compound. acs.orgnih.gov

While no specific multi-omics studies have been published for Senecicannabine, research on other PAs demonstrates the utility of this approach. For example, a pioneering study on senecionine integrated metabolomic and genomic data to uncover its disruptive effects on bile acid homeostasis, a key finding that would have been difficult to achieve with a single data type. acs.orgnih.govnih.gov Another metabolomics investigation of a human PA poisoning outbreak successfully identified urinary biomarkers, including changes in tyrosine, bile acids, and several metabolites associated with gut microflora, providing mechanistic insights into the toxic response. rsc.org

Future research on Senecicannabine should adopt similar integrated strategies. A typical workflow might involve:

Transcriptomics: Using techniques like RNA-sequencing (including single-cell RNA-seq) to analyze changes in gene expression in liver cells or tissues exposed to Senecicannabine. nih.gov This can identify entire pathways that are up- or down-regulated.

Metabolomics: Employing UPLC-MS or NMR-based methods to profile changes in endogenous small molecules (metabolites) in biofluids (e.g., serum, urine) or tissues following exposure. researchgate.netrsc.organses.fr This provides a direct readout of functional changes in metabolic pathways.

Proteomics: Quantifying changes in protein expression to complement the transcriptomic data and identify post-transcriptional effects.

Data Integration: Using bioinformatics tools and statistical methods to integrate these different data layers. acs.org This can reveal the connections between gene expression changes, protein levels, and metabolic output, leading to a more robust and comprehensive understanding of Senecicannabine's mechanism of action. capes.gov.brnih.gov

By applying these emerging research directions, the scientific community can move beyond the current understanding of Senecicannabine and build a detailed, systems-level model of its biological activity, paving the way for improved risk assessment and the potential exploration of novel applications.

Q & A

Basic Research Questions

Q. What standard analytical techniques are recommended for the initial identification and characterization of Senecicannabine in plant extracts?

- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) for separation, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with published spectral databases and reference compounds. For novel compounds, ensure purity (>95%) via elemental analysis and chromatographic methods .

Q. What protocols ensure reproducibility in synthesizing Senecicannabine for preliminary bioactivity assays?

- Methodological Answer : Document reaction conditions (temperature, solvent, catalysts) in detail, and provide step-by-step purification protocols (e.g., recrystallization, column chromatography). Include characterization data (e.g., melting point, optical rotation) for all intermediates and final products. Use internal standards and replicate experiments to confirm consistency .

Q. How should researchers validate the purity of Senecicannabine isolates before proceeding to in vitro studies?

- Methodological Answer : Employ orthogonal methods: (1) HPLC with UV/Vis detection at multiple wavelengths, (2) thin-layer chromatography (TLC) under varying solvent systems, and (3) quantitative NMR (qNMR) with certified reference materials. Purity thresholds should align with journal guidelines (e.g., ≥95% for biological testing) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for Senecicannabine’s molecular structure?

- Methodological Answer : Conduct sensitivity analyses on computational models (e.g., DFT calculations) to assess parameter dependencies. Validate experimental conditions (e.g., solvent effects, temperature) and cross-check with alternative techniques like X-ray crystallography or infrared (IR) spectroscopy. Triangulate findings using independent labs or published datasets .

Q. What methodological rigor is required when designing longitudinal studies to assess Senecicannabine’s stability under varying environmental conditions?

- Methodological Answer : Define stability endpoints (e.g., degradation products, potency loss) and use accelerated stability testing (e.g., ICH Q1A guidelines). Employ statistical models (e.g., Arrhenius equation) to predict shelf life. Include control samples and replicate storage conditions (light, humidity, temperature) to isolate degradation pathways .

Q. How can mixed-methods approaches address gaps in understanding Senecicannabine’s mechanism of action across different biological systems?

- Methodological Answer : Combine quantitative assays (e.g., enzyme inhibition kinetics, dose-response curves) with qualitative techniques like transcriptomic profiling or molecular docking simulations. Use triangulation to reconcile discrepancies—for example, validate in silico binding predictions with mutagenesis experiments .

Q. What strategies mitigate bias when analyzing conflicting bioactivity data for Senecicannabine in heterogeneous cell lines?

- Methodological Answer : Normalize data using housekeeping genes or internal controls. Apply blinded analysis protocols and stratified randomization for cell culture experiments. Use meta-analysis frameworks to assess heterogeneity across studies, and report effect sizes with confidence intervals .

Q. How should researchers design multidisciplinary studies to explore Senecicannabine’s ecological roles and biosynthetic pathways?

- Methodological Answer : Integrate phylogenomic analysis to trace biosynthetic gene clusters, field surveys to map ecological niches, and metabolomic profiling to correlate environmental stressors with compound production. Use systems biology tools (e.g., network modeling) to identify key enzymatic nodes .

Methodological Frameworks

- For Experimental Design : Follow PICO/PECO frameworks to define populations (e.g., plant species), interventions (e.g., extraction methods), comparators (e.g., synthetic analogs), and outcomes (e.g., bioactivity metrics) .

- For Data Credibility : Implement member checking (e.g., peer validation of spectral interpretations) and triangulation (e.g., combining NMR, MS, and crystallography) to ensure consistency .

- For Reporting : Adhere to journal guidelines for experimental reproducibility, including detailed supplemental materials for protocols and raw data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.